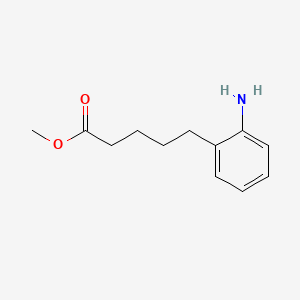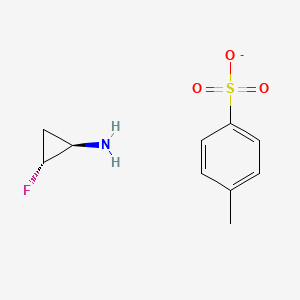
4-(4-Aminopyridin-2-YL)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato es un compuesto químico con la fórmula molecular C14H22N4O2 y un peso molecular de 278,35 g/mol . Es conocido por sus aplicaciones en varios campos, incluyendo química, biología y medicina. Este compuesto presenta un anillo de piperazina, que es un motivo estructural común en muchas moléculas biológicamente activas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato típicamente implica la reacción de piperazina con 2-nitro-5-halopiridina, seguida de protección N y reducción catalítica . Los pasos específicos son los siguientes:
Sustitución Nucleofílica: La piperazina reacciona con 2-nitro-5-halopiridina para formar un intermedio.
Protección N: El intermedio se protege luego utilizando un grupo terc-butilo.
Hidrogenación Catalítica: El intermedio protegido se somete a hidrogenación catalítica para producir el producto final.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo amino se puede oxidar para formar derivados nitro.
Reducción: El grupo nitro se puede reducir de nuevo al grupo amino.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución con varios electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitro, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperazina.
Aplicaciones Científicas De Investigación
El 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato tiene una amplia gama de aplicaciones en la investigación científica :
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como ligando en estudios de receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de varios intermediarios químicos e ingredientes farmacéuticos activos.
Mecanismo De Acción
El mecanismo de acción del 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato implica su interacción con dianas moleculares y vías específicas . El anillo de piperazina puede actuar como un andamiaje para organizar los grupos farmacoforos en la posición adecuada para la interacción con las macromoléculas diana. Esta interacción puede modular la actividad de las enzimas, los receptores y otras proteínas, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
El 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato se puede comparar con otros compuestos similares, como:
- 4-(4-Metilpiridin-2-YL)piperazina-1-carboxilato
- 4-(4-Cloropiridin-2-YL)piperazina-1-carboxilato
- 4-(4-Fluoropiridin-2-YL)piperazina-1-carboxilato
Estos compuestos comparten el anillo de piperazina y la porción de piridina, pero difieren en los sustituyentes en el anillo de piridina. Las propiedades únicas del 4-(4-Aminopiridin-2-YL)piperazina-1-carboxilato, como su grupo amino específico, contribuyen a su reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C10H13N4O2- |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-2-12-9(7-8)13-3-5-14(6-4-13)10(15)16/h1-2,7H,3-6H2,(H2,11,12)(H,15,16)/p-1 |
Clave InChI |
MANCAYQJYRCCFN-UHFFFAOYSA-M |
SMILES canónico |
C1CN(CCN1C2=NC=CC(=C2)N)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11820149.png)

![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)



![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonate](/img/structure/B11820194.png)

![5-Chlorobenzo[d]oxazole-2-carbaldehyde oxime](/img/structure/B11820214.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)

![[1-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]oxy-2-morpholin-4-ylethyl]azanium](/img/structure/B11820229.png)

